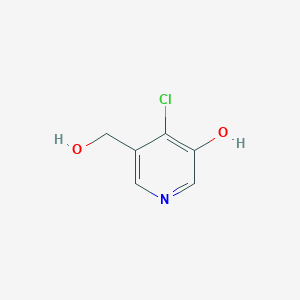
4-Chloro-5-(hydroxymethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(hydroxymethyl)pyridin-3-ol is a pyridine derivative with the molecular formula C6H6ClNO2. This compound features a chloro group at the fourth position, a hydroxymethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. Pyridine derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the chlorination of 5-(hydroxymethyl)pyridin-3-ol using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Chloro-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-5-(carboxymethyl)pyridin-3-ol.
Reduction: 5-(Hydroxymethyl)pyridin-3-ol.
Substitution: 4-Amino-5-(hydroxymethyl)pyridin-3-ol or 4-Mercapto-5-(hydroxymethyl)pyridin-3-ol.
科学的研究の応用
4-Chloro-5-(hydroxymethyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-hydroxypyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-Hydroxymethyl-2-chloropyridine: The position of the chloro and hydroxymethyl groups is different, affecting its reactivity and applications.
3-Hydroxy-4-chloropyridine: Similar structure but lacks the hydroxymethyl group, leading to different chemical properties.
Uniqueness
4-Chloro-5-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both a chloro and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
4-chloro-5-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-2,9-10H,3H2 |
InChIキー |
NWVOETRDOGSXFP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)O)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


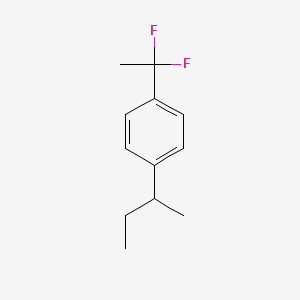
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)

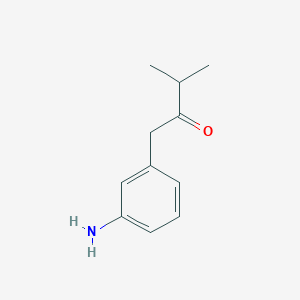
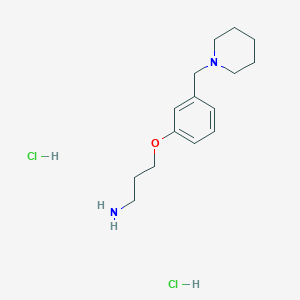
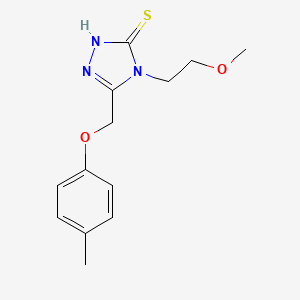
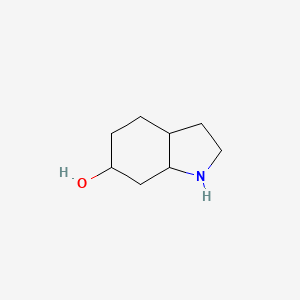
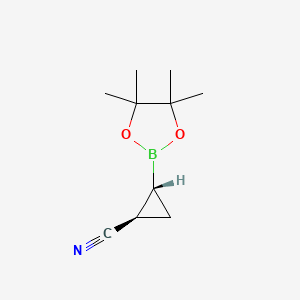
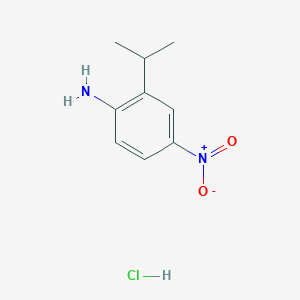

![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)
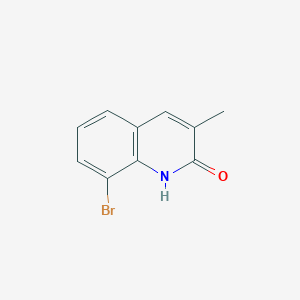
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
